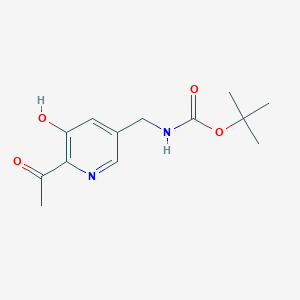
Tert-butyl (6-acetyl-5-hydroxypyridin-3-YL)methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (6-acetyl-5-hydroxypyridin-3-YL)methylcarbamate is a chemical compound with the molecular formula C13H18N2O4 and a molecular weight of 266.29 g/mol . This compound is known for its unique structure, which includes a tert-butyl carbamate group attached to a pyridine ring substituted with acetyl and hydroxyl groups. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of Tert-butyl (6-acetyl-5-hydroxypyridin-3-YL)methylcarbamate typically involves the reaction of tert-butyl carbamate with a pyridine derivative. One common method includes the use of Boc anhydride and ethanol, followed by the addition of ammonia solution and subsequent reaction at low temperatures . The reaction mixture is then stirred at room temperature for an extended period, and the product is purified through recrystallization.
Chemical Reactions Analysis
Tert-butyl (6-acetyl-5-hydroxypyridin-3-YL)methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The hydroxyl group on the pyridine ring can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Tert-butyl (6-acetyl-5-hydroxypyridin-3-YL)methylcarbamate is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl (6-acetyl-5-hydroxypyridin-3-YL)methylcarbamate involves its interaction with specific molecular targets. The acetyl and hydroxyl groups on the pyridine ring allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Tert-butyl (6-acetyl-5-hydroxypyridin-3-YL)methylcarbamate can be compared with similar compounds such as:
Tert-butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate: This compound has methoxy groups instead of acetyl and hydroxyl groups, leading to different chemical reactivity and applications.
Tert-butyl (5-methoxypyridin-3-yl)methylcarbamate: Similar structure but with a methoxy group, affecting its chemical properties and uses.
Tert-butyl N-(5-hydroxypyridin-3-yl)carbamate:
These comparisons highlight the unique features of this compound, particularly its acetyl and hydroxyl substitutions, which contribute to its distinct chemical behavior and research applications.
Properties
Molecular Formula |
C13H18N2O4 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
tert-butyl N-[(6-acetyl-5-hydroxypyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C13H18N2O4/c1-8(16)11-10(17)5-9(6-14-11)7-15-12(18)19-13(2,3)4/h5-6,17H,7H2,1-4H3,(H,15,18) |
InChI Key |
BBWUAMUASDLEBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)CNC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















